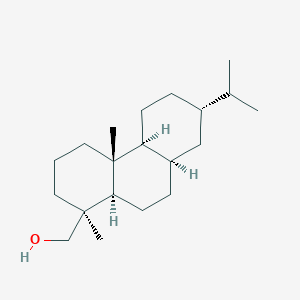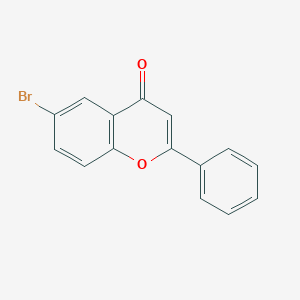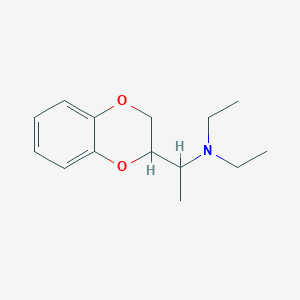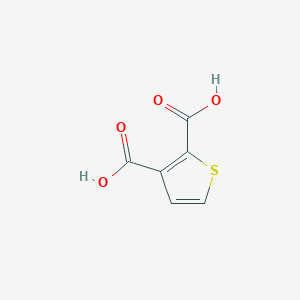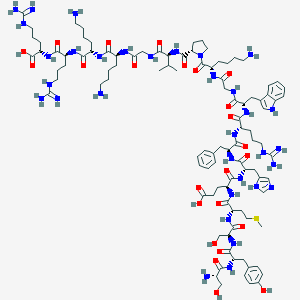
ACTH alpha (1-18)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACTH alpha (1-18) is a peptide hormone that is produced by the pituitary gland. It is a fragment of the adrenocorticotropic hormone (ACTH) and is known for its anti-inflammatory and immunomodulatory properties. The peptide has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
ACTH alpha (ACTH alpha (1-18)) has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to enhance the production of anti-inflammatory cytokines. ACTH alpha (ACTH alpha (1-18)) has also been shown to modulate the activity of immune cells, such as T cells and macrophages. These properties make ACTH alpha (ACTH alpha (1-18)) a potential therapeutic agent for various inflammatory and autoimmune diseases.
作用機序
ACTH alpha (ACTH alpha (1-18)) exerts its anti-inflammatory and immunomodulatory effects through the melanocortin receptor system. It binds to the melanocortin receptor 1 (MC1R) and activates the cyclic AMP (cAMP) signaling pathway. This leads to the activation of protein kinase A (PKA) and the inhibition of nuclear factor kappa B (NF-κB) signaling. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Inhibition of NF-κB signaling leads to the downregulation of pro-inflammatory gene expression, resulting in an anti-inflammatory effect.
生化学的および生理学的効果
In addition to its anti-inflammatory and immunomodulatory effects, ACTH alpha (ACTH alpha (1-18)) has been shown to have other biochemical and physiological effects. It has been shown to stimulate the release of adrenal steroids, such as cortisol, and to enhance glucose uptake in adipocytes. ACTH alpha (ACTH alpha (1-18)) has also been shown to have neuroprotective effects and to enhance learning and memory in animal models.
実験室実験の利点と制限
ACTH alpha (ACTH alpha (1-18)) is a relatively small peptide and can be synthesized with high purity and yield. It is stable in solution and can be stored for long periods of time. However, its activity can be affected by pH, temperature, and other environmental factors. In addition, its mechanism of action is complex and involves multiple signaling pathways, which can make it difficult to study.
将来の方向性
There are several future directions for research on ACTH alpha (ACTH alpha (1-18)). One area of interest is the development of novel analogs with enhanced activity and specificity. Another area of interest is the investigation of its potential therapeutic applications in various inflammatory and autoimmune diseases. Furthermore, the neuroprotective effects of ACTH alpha (ACTH alpha (1-18)) could be explored further, with the aim of developing new treatments for neurodegenerative diseases. Finally, the signaling pathways involved in the mechanism of action of ACTH alpha (ACTH alpha (1-18)) could be further elucidated, which could lead to the development of new drugs targeting these pathways.
Conclusion:
ACTH alpha (ACTH alpha (1-18)) is a peptide hormone that has anti-inflammatory and immunomodulatory properties. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. Its mechanism of action involves the melanocortin receptor system and the inhibition of NF-κB signaling. ACTH alpha (ACTH alpha (1-18)) has potential therapeutic applications in various inflammatory and autoimmune diseases, and its neuroprotective effects could lead to new treatments for neurodegenerative diseases. Further research is needed to develop novel analogs, investigate its therapeutic applications, and elucidate its signaling pathways.
合成法
ACTH alpha (ACTH alpha (1-18)) can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the synthesis of the peptide in solution. Both methods have been used to synthesize ACTH alpha (ACTH alpha (1-18)) with high purity and yield.
特性
CAS番号 |
1285-85-4 |
|---|---|
製品名 |
ACTH alpha (1-18) |
分子式 |
C101H157N33O24S |
分子量 |
2249.6 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H157N33O24S/c1-56(2)82(96(155)118-52-79(138)120-65(23-9-12-37-102)85(144)122-66(24-10-13-38-103)86(145)123-67(26-15-40-113-99(106)107)87(146)127-72(98(157)158)28-17-42-115-101(110)111)133-95(154)78-29-18-43-134(78)97(156)71(25-11-14-39-104)121-80(139)51-117-84(143)75(47-59-49-116-64-22-8-7-21-62(59)64)130-88(147)68(27-16-41-114-100(108)109)124-91(150)74(45-57-19-5-4-6-20-57)129-93(152)76(48-60-50-112-55-119-60)131-89(148)69(34-35-81(140)141)125-90(149)70(36-44-159-3)126-94(153)77(54-136)132-92(151)73(128-83(142)63(105)53-135)46-58-30-32-61(137)33-31-58/h4-8,19-22,30-33,49-50,55-56,63,65-78,82,116,135-137H,9-18,23-29,34-48,51-54,102-105H2,1-3H3,(H,112,119)(H,117,143)(H,118,155)(H,120,138)(H,121,139)(H,122,144)(H,123,145)(H,124,150)(H,125,149)(H,126,153)(H,127,146)(H,128,142)(H,129,152)(H,130,147)(H,131,148)(H,132,151)(H,133,154)(H,140,141)(H,157,158)(H4,106,107,113)(H4,108,109,114)(H4,110,111,115)/t63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-/m0/s1 |
InChIキー |
UKJCLEMFCYKKPS-FKOMBOBKSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
その他のCAS番号 |
1285-85-4 |
配列 |
SYSMEHFRWGKPVGKKRR |
同義語 |
1-18 ACTH ACTH a(1-18) ACTH alpha (1-18) ACTH alpha(1-18) alpha 1-18 ACTH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)
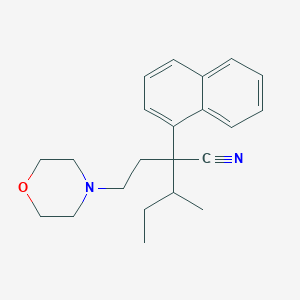
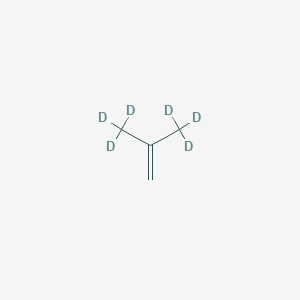
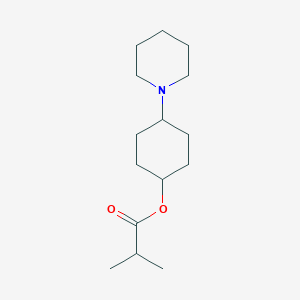
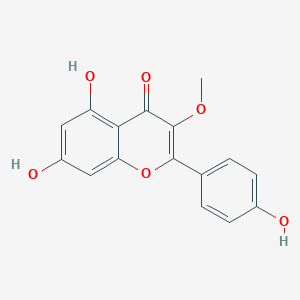
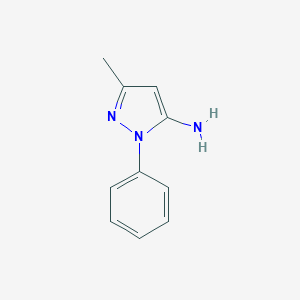
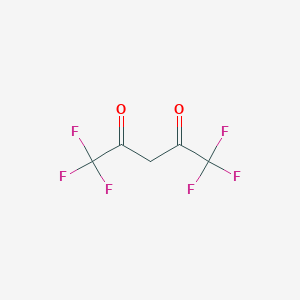
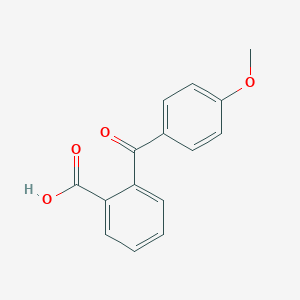
![4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B74375.png)
